1-(5-Cyclohexylfuran-2-yl)ethanone
Description
1-(5-Cyclohexylfuran-2-yl)ethanone is a substituted furan derivative featuring an acetyl group (ethanone) attached to the 2-position of a furan ring, which itself is substituted with a cyclohexyl group at the 5-position. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol. The cyclohexyl substituent introduces steric bulk and lipophilicity, distinguishing it from simpler furan-based ketones.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(5-cyclohexylfuran-2-yl)ethanone |
InChI |
InChI=1S/C12H16O2/c1-9(13)11-7-8-12(14-11)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
InChI Key |
JWDBUZPMTHQGCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-Cyclohexylfuran-2-yl)ethanone can be achieved through several routes. One common method involves the reaction of 5-cyclohexylfuran with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(5-Cyclohexylfuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the furan ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
1-(5-Cyclohexylfuran-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the synthesis of materials with desired chemical and physical properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-(5-Cyclohexylfuran-2-yl)ethanone exerts its effects depends on its interaction with molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the ethanone group can form hydrogen bonds with various functional groups. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 1-(5-Cyclohexylfuran-2-yl)ethanone, differing primarily in substituents on the furan/benzofuran ring or adjacent functional groups:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Lipophilicity: The cyclohexyl group in this compound enhances lipophilicity compared to smaller substituents (e.g., methyl in 1-(5-Methyl-2-furanyl)-ethanone ). This property may improve membrane permeability in biological systems but reduce solubility in polar solvents.
- Steric Effects: The bulky cyclohexyl group may hinder electrophilic substitution reactions at the furan ring, unlike electron-withdrawing groups (e.g., chloro in 1-(2-Chlorophenyl)ethanone ), which increase carbonyl reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
